![molecular formula C23H22BrN3O5S2 B5053255 N-(4-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5053255.png)
N-(4-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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Overview
Description
N-(4-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as BPIP and is known for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of BPIP is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. BPIP has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
BPIP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and signaling pathways, which can lead to a reduction in inflammation and cancer cell growth. BPIP has also been shown to have antioxidant properties, which can help protect cells from damage.
Advantages and Limitations for Lab Experiments
One advantage of using BPIP in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, BPIP has been shown to have a range of potential therapeutic applications, which makes it a promising compound for further study. However, one limitation of using BPIP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of BPIP. One area of research is to further investigate its potential use as a therapeutic agent in cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the development of new synthesis methods for BPIP could help to improve its availability for research purposes.
Synthesis Methods
The synthesis of BPIP involves the reaction of 4-bromobenzoyl chloride with 1,4-bis(phenylsulfonyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Scientific Research Applications
BPIP has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, neurological disorders, and inflammation. It has been shown to have anti-inflammatory properties and has been investigated for its potential to treat diseases such as multiple sclerosis and rheumatoid arthritis. BPIP has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. Additionally, BPIP has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-18-11-13-19(14-12-18)25-23(28)22-17-26(33(29,30)20-7-3-1-4-8-20)15-16-27(22)34(31,32)21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJEAWYTCQSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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